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Compound of Interest

Compound Name: 2-Phenylbenzoylacetonitrile

Cat. No.: B1625552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylbenzoylacetonitrile, a

molecule of interest in organic synthesis and medicinal chemistry. This document delves into its

chemical identity, structural features, and the broader context of its chemical class, offering

insights for its potential application in research and drug development.

Chemical Identity and Nomenclature
IUPAC Name: 2-Phenylbenzoylacetonitrile[1] CAS Number: 270084-29-2[1] Chemical

Formula: C₁₅H₁₁NO[1][2] Molecular Weight: 221.25 g/mol [2]

The systematic IUPAC name, 2-Phenylbenzoylacetonitrile, is derived from the parent

structure, acetonitrile (CH₃CN), a two-carbon chain with a nitrile functional group (-C≡N). In this

molecule, the α-carbon (the carbon adjacent to the nitrile group) is substituted with two distinct

groups: a phenyl group (-C₆H₅) and a benzoyl group (-C(=O)C₆H₅).

According to IUPAC nomenclature rules for nitriles, when the nitrile group is the principal

functional group, the suffix "-nitrile" is added to the name of the parent hydrocarbon chain. In

this case, the two-carbon chain is named "acetonitrile". The substituents on the α-carbon

(position 2) are then named as prefixes in alphabetical order. However, due to the established
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common name for the benzoyl group, the name is constructed as 2-
Phenylbenzoylacetonitrile.

Structural Representation:
2D Structure:

3D Structure (Ball-and-Stick Model):

A three-dimensional representation illustrates the spatial arrangement of the atoms,

highlighting the tetrahedral geometry of the α-carbon and the planar nature of the two phenyl

rings and the carbonyl group.

A 3D conformer of 2-Phenylbenzoylacetonitrile would be generated here if the tool was

available.

Physicochemical Properties
Specific experimental data on the physicochemical properties of 2-Phenylbenzoylacetonitrile,

such as melting point, boiling point, and solubility, are not readily available in the public domain.

However, based on its structure—a relatively nonpolar aromatic ketone with a polar nitrile

group—it is predicted to be a solid at room temperature with low solubility in water and good

solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

For context, related compounds exhibit the following properties:

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C)

Phenylacetonitril

e
C₈H₇N 117.15 -24 233-234

Benzoylacetonitri

le
C₉H₇NO 145.16 82-83

160 (at 10

mmHg)[3]

This table provides data for related compounds to offer a comparative context.
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Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-
Phenylbenzoylacetonitrile is not prominently documented in readily accessible literature, its

structure suggests a logical synthetic approach based on established organic chemistry

principles. The α-carbon of a nitrile is acidic and can be deprotonated by a suitable base to

form a stabilized carbanion (a nitrile-stabilized enolate). This nucleophile can then react with an

electrophile.

Proposed Synthetic Pathway:
A plausible route for the synthesis of 2-Phenylbenzoylacetonitrile would involve the acylation

of phenylacetonitrile with benzoyl chloride.

Workflow for the Proposed Synthesis of 2-Phenylbenzoylacetonitrile:

Reactants

Intermediate Formation

Acylation Reaction

Phenylacetonitrile

Phenylacetonitrile Carbanion (Nucleophile)

 Deprotonation 

Strong Base (e.g., NaH, LDA)

2-Phenylbenzoylacetonitrile

 Nucleophilic Acyl Substitution 

Benzoyl Chloride (Electrophile)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Phenylbenzoylacetonitrile.

Detailed Experimental Protocol (Hypothetical):
Objective: To synthesize 2-Phenylbenzoylacetonitrile via acylation of phenylacetonitrile.

Materials:
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Phenylacetonitrile

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Benzoyl chloride

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Procedure:

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents).

The mineral oil is removed by washing with anhydrous hexanes under a nitrogen

atmosphere. Anhydrous THF is then added to the flask.

Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of phenylacetonitrile (1.0

equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

The reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to

room temperature and stirred for 1 hour to ensure complete formation of the carbanion.

Acylation: The reaction mixture is cooled back to 0 °C. A solution of benzoyl chloride (1.05

equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction is stirred at

0 °C for 1 hour and then at room temperature overnight.

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl

solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted
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three times with ethyl acetate. The combined organic layers are washed with saturated

aqueous NaHCO₃ solution, followed by brine.

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is

removed under reduced pressure to yield the crude product. The crude product is then

purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes

to afford pure 2-Phenylbenzoylacetonitrile.

Note: This is a hypothetical protocol and would require optimization and safety assessment

before being performed.

Spectroscopic Analysis (Predicted)
While experimental spectra for 2-Phenylbenzoylacetonitrile are not readily available, its

spectroscopic characteristics can be predicted based on its functional groups and overall

structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum is expected to show signals in the aromatic region.

Aromatic Protons: The protons on the two phenyl rings are expected to appear as a complex

multiplet in the range of δ 7.2-8.0 ppm. The protons on the benzoyl ring ortho to the carbonyl

group may be shifted downfield due to the electron-withdrawing nature of the carbonyl.

α-Proton: A singlet corresponding to the single proton on the α-carbon is expected. Its

chemical shift would likely be in the range of δ 5.0-6.0 ppm, shifted downfield due to the

deshielding effects of the adjacent nitrile, carbonyl, and phenyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the range of δ 190-

200 ppm.

Nitrile Carbon: The carbon of the nitrile group should appear around δ 115-125 ppm.
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Aromatic Carbons: Multiple signals for the aromatic carbons of the two phenyl rings will be

observed between δ 125-140 ppm.

α-Carbon: The signal for the α-carbon will be in the aliphatic region, likely around δ 60-70

ppm.

Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the key functional groups.

C≡N Stretch: A sharp, medium-intensity absorption band for the nitrile group is expected

around 2220-2260 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group should appear

around 1680-1700 cm⁻¹. The conjugation with the phenyl ring will lower the frequency from

that of a simple aliphatic ketone.

C-H Stretch (Aromatic): Absorptions for the C-H stretching of the aromatic rings will be

observed just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands of variable intensity for the C=C stretching of the

aromatic rings will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed

at an m/z corresponding to the molecular weight of the compound (221.25). Common

fragmentation patterns would involve the loss of the benzoyl group (C₆H₅CO, m/z 105) or the

phenyl group (C₆H₅, m/z 77).

Predicted Fragmentation Pathway:
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Caption: Predicted major fragmentation pathways for 2-Phenylbenzoylacetonitrile in mass

spectrometry.

Applications in Drug Development
The benzoylacetonitrile scaffold is a recognized pharmacophore in medicinal chemistry, with

derivatives exhibiting a range of biological activities. The presence of a ketone, a nitrile, and

two aromatic rings in 2-Phenylbenzoylacetonitrile provides multiple points for interaction with

biological targets and for further chemical modification.

While specific studies on the pharmacological activity of 2-Phenylbenzoylacetonitrile are

limited, compounds containing the α-cyanoketone moiety have been investigated for various

therapeutic applications, including as enzyme inhibitors. The nitrile group can act as a

hydrogen bond acceptor or a bioisostere for other functional groups, while the aromatic rings

can engage in π-π stacking and hydrophobic interactions within protein binding pockets.

The reactivity of the α-proton also allows for this molecule to be used as a versatile

intermediate for the synthesis of more complex heterocyclic compounds with potential

therapeutic value. Further research is warranted to explore the biological activity profile of 2-
Phenylbenzoylacetonitrile and its derivatives.
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Safety and Handling
Detailed toxicology data for 2-Phenylbenzoylacetonitrile is not available. However, based on

the presence of a nitrile group, it should be handled with caution. Nitriles can be toxic if

ingested, inhaled, or absorbed through the skin. It is recommended to handle this compound in

a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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